Methimazole Thio-beta-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

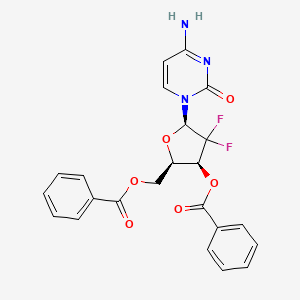

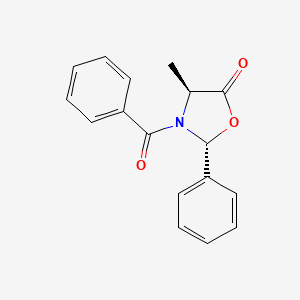

Methimazole Thio-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₄N₂O₆S and its molecular weight is 290.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Non-Thionamide Alternatives in Graves' Hyperthyroidism

While thionamide drugs like Methimazole have been central to treating Graves' hyperthyroidism, research has explored non-thionamide alternatives for patients intolerant or unresponsive to thionamides. These alternatives include iodine compounds, potassium perchlorate, lithium, glucocorticoids, beta-blockers, and cholestyramine. Novel experimental agents targeting Graves' disease's immunopathogenesis are under development, promising potential future treatments (Ruslan & Okosieme, 2023).

Methimazole in Combination Regimens

A network meta-analysis examined Methimazole-containing combination regimens for Graves' hyperthyroidism, focusing on thyroid status and relapse rates. The study found that combinations with cholestyramine or iodine could effectively regulate serum triiodothyronine (FT3) and thyroxine (FT4) levels during early treatment stages. Combining Methimazole with immunosuppressants showed long-term benefits in FT3/FT4 regulation and reduced relapse rates, indicating the potential for personalized therapeutic approaches (Wang & Yu, 2020).

Methimazole Use in Pregnancy

The safety and efficacy of Methimazole in treating hyperthyroidism during pregnancy have been a topic of significant research interest. Studies have assessed the risk of congenital malformations associated with antithyroid drug use during pregnancy, finding an increased risk with Methimazole compared to non-exposure or exposure to propylthiouracil (PTU). These findings inform clinical decisions regarding the choice of antithyroid drugs in pregnancy and highlight the importance of careful patient selection and monitoring (Li et al., 2015).

Antithyroid Drugs and Birth Defects

Research has also delved into the association between antithyroid drugs, including Methimazole, and birth defects. A meta-analysis concluded that Methimazole exposure during pregnancy correlates with an elevated risk of congenital anomalies. This has led to recommendations for using PTU during the first trimester and considering Methimazole in later trimesters to minimize the risk of birth defects (Andersen & Andersen, 2020).

Wirkmechanismus

Target of Action

Methimazole Thio-beta-D-glucuronide primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, this compound reduces thyroid hormone synthesis .

Mode of Action

This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland . The exact method through which this compound inhibits this step is unclear .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of thyroid hormones. By inhibiting TPO, this compound interferes with the iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine .

Pharmacokinetics

For methimazole, absorption is almost complete . It is concentrated in the thyroid gland , metabolized in the liver , and excreted in urine . The onset of action occurs within 12 to 18 hours, and its duration of action is 36 to 72 hours .

Result of Action

The result of this compound’s action is a reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is particularly useful in the management of conditions such as Graves’ disease or toxic multinodular goiter .

Biochemische Analyse

Biochemical Properties

Methimazole Thio-beta-D-glucuronide is known to inhibit the synthesis of thyroid hormones by blocking the action of thyroperoxidase . This interaction with thyroperoxidase, an enzyme involved in the iodination of tyrosine residues in thyroglobulin, is a key aspect of its biochemical role .

Cellular Effects

This compound, like its parent compound methimazole, is actively transported into the thyroid gland where it exerts its effects . It inhibits the organification of iodine to tyrosine residues in thyroglobulin and the coupling of iodotyrosines . This results in a decrease in the production of thyroid hormones, thereby helping to control conditions such as hyperthyroidism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thyroid peroxidase . It interferes with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin, an important step in the synthesis of thyroxine and triiodothyronine .

Temporal Effects in Laboratory Settings

This is because these drugs block new hormone synthesis, and any already formed thyroxine (T4) and triiodothyronine (T3) stored in the colloid must be secreted and metabolized for clinical improvement to occur .

Dosage Effects in Animal Models

It is known that the effects of methimazole, the parent compound, vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway of thyroid hormone synthesis. It interacts with the enzyme thyroid peroxidase to inhibit the iodination of tyrosine residues in thyroglobulin .

Transport and Distribution

This compound, like methimazole, is actively transported into the thyroid gland

Subcellular Localization

Given its active transport into the thyroid gland and its interaction with thyroid peroxidase, it is likely that it localizes to the thyroid follicular cells where thyroid hormone synthesis occurs .

Eigenschaften

IUPAC Name |

(3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4?,5-,6?,7?,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENJCTIXBHPRDX-ARXGFGQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)